REACTION_SMILES
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[CH3:30][OH:31].[F:3][c:4]1[cH:5][cH:6][c:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH2:18][c:19]3[cH:20][cH:21][cH:22][c:23]4[c:28]3[C:26](=[O:27])[NH:25][C:24]4=[O:29])[CH2:14][CH2:15]2)[cH:8][cH:9]1.[NH2:1][NH2:2]>>[NH2:1][CH2:18][CH2:17][CH2:16][N:13]1[CH2:12][CH2:11][CH:10]([c:7]2[cH:6][cH:5][c:4]([F:3])[cH:9][cH:8]2)[CH2:15][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C1NC(=O)c2c(CCCN3CCC(c4ccc(F)cc4)CC3)cccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2c(CCCN3CCC(c4ccc(F)cc4)CC3)cccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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NCCCN1CCC(c2ccc(F)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |